molecular formula C11H10N2 B8742291 3-(1H-Indol-7-YL)propanenitrile

3-(1H-Indol-7-YL)propanenitrile

Cat. No.: B8742291
M. Wt: 170.21 g/mol
InChI Key: NPNCILYWZPKZDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1H-Indol-7-YL)propanenitrile is an organic compound that belongs to the indole family, which is known for its wide range of biological activities and applications in various fields. The indole core is a common structural motif in many natural products and pharmaceuticals, making it a significant area of study in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(1H-Indol-7-YL)propanenitrile can be synthesized through various methods. One common approach involves the reaction of indole with cyanoacetic acid in the presence of acetic anhydride . Another method includes the use of N-protective indole and halogenated hydrocarbons under the action of a manganese catalyst and magnesium metal .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(1H-Indol-7-YL)propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed:

    Oxidation: Oxo derivatives of this compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

3-(1H-Indol-7-YL)propanenitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(1H-Indol-7-YL)propanenitrile and its derivatives involves interaction with specific molecular targets and pathways. For example, some derivatives act as inhibitors of enzymes such as tyrosinase, which is involved in melanin synthesis . These interactions can lead to various biological effects, including inhibition of cell proliferation and modulation of metabolic pathways.

Comparison with Similar Compounds

3-(1H-Indol-7-YL)propanenitrile can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific structural features and the range of reactions it can undergo, making it a versatile compound in synthetic chemistry and various applications.

Properties

Molecular Formula

C11H10N2

Molecular Weight

170.21 g/mol

IUPAC Name

3-(1H-indol-7-yl)propanenitrile

InChI

InChI=1S/C11H10N2/c12-7-2-5-9-3-1-4-10-6-8-13-11(9)10/h1,3-4,6,8,13H,2,5H2

InChI Key

NPNCILYWZPKZDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)CCC#N)NC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of methyl 3-methyl-2-nitrobenzoate (43 g, 0.22 mole), dimethylformamide dimethyl acetal (52.5 g, 0.44 mole) and piperidine (18.7 g, 0.22 mole) in dimethylformamide (120 ml) is heated under reflux for 24 hours, cooled and poured into water to give the crude product.
Quantity
43 g
Type
reactant
Reaction Step One
Quantity
52.5 g
Type
reactant
Reaction Step One
Quantity
18.7 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 7-[2-(E)-cyanoethenyl]indole (0.28 g) in ethanol (75 ml) was hydrogenated at 50 psi over 10% palladium on charcoal (0.1 g) for 4 hours. The catalyst was filtered off and the filtrate was evaporated to give the product.
Quantity
0.28 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One

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